molecular formula C15H17N3OS2 B2784372 N-(4-(tert-butyl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine CAS No. 862973-99-7

N-(4-(tert-butyl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine

Cat. No. B2784372
CAS RN: 862973-99-7
M. Wt: 319.44
InChI Key: ZCLADFKRMYAGGE-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine, also known as TBTN, is a small molecule compound that has gained significant attention in scientific research for its potential therapeutic applications. TBTN belongs to the class of thiazole-based compounds and has a unique chemical structure that makes it an attractive candidate for drug development.

Scientific Research Applications

Synthesis and Antitumor Activity

Research has demonstrated the synthesis and crystal structure determination of compounds related to N-(4-(tert-butyl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine, showing significant antitumor activity. For instance, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a compound with a similar core structure, revealed good antitumor activity with IC50 value of 26 μM against the Hela cell line, highlighting the potential of such molecules in cancer treatment research (叶姣 et al., 2015).

Excited-State Intramolecular Proton Transfer (ESIPT)

The molecule's core structure facilitates research into the control of the reversibility of excited-state intramolecular proton transfer (ESIPT) reactions, which are crucial for developing white organic light-emitting diodes (WOLEDs). A study using a compound with a thiazolo[5,4-d]thiazole moiety, similar to the compound , has demonstrated the ability to tune emission from blue to yellow, creating potential applications in the development of WOLEDs (Zhang et al., 2016).

Schiff Base Derivatives and Biological Properties

Schiff base derivatives containing the 1,3,4-thiadiazole core have been synthesized and evaluated for their antiproliferative and antimicrobial properties. These studies underscore the versatility of thiazole-containing compounds in developing new therapeutics, showcasing how modifications to the core structure can lead to significant biological activities (Gür et al., 2020).

Aggregation-Induced Emission Enhancement (AIEE)

Research into 2-(2'-hydroxyphenyl)benzothiazole-based compounds related to this compound has revealed their potential in demonstrating aggregation-induced emission enhancement (AIEE). This property is particularly interesting for developing advanced fluorescent materials and sensors, showing the compound's relevance beyond pharmacological applications (Qian et al., 2007).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-15(2,3)11-8-20-13(16-11)18-14-17-12-9(19-4)6-5-7-10(12)21-14/h5-8H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLADFKRMYAGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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